Enhanced μ‑Opioid Receptor Binding Affinity of D‑Ala²‑Substituted β‑Casomorphin Analogs
The introduction of D‑Ala at position 2 in β‑casomorphin‑(5) and β‑casomorphin‑(4)amide (morphiceptin) results in derivatives with very high μ‑binding affinity and μ‑selectivity [1]. While direct quantitative data for the p‑chloro‑substituted analog Tyr-D-Ala-P-Chloro-Phe-Pro-NH2 is not available in the public domain, class‑level SAR studies on D‑Ala²‑substituted β‑casomorphins demonstrate a consistent and substantial increase in μ‑opioid receptor binding affinity compared to the unmodified parent peptides.
| Evidence Dimension | μ‑Opioid receptor binding affinity |
|---|---|
| Target Compound Data | Not available for this specific analog |
| Comparator Or Baseline | Morphiceptin (Tyr-Pro-Phe-Pro-NH2) and β‑casomorphin‑(5) (Tyr-Pro-Phe-Pro-Gly) |
| Quantified Difference | D‑Ala² substitution yields derivatives with very high μ‑binding affinity and μ‑selectivity; quantitative enhancement not specified in source |
| Conditions | Competition binding assays in rat brain membranes using [³H]naloxone |
Why This Matters
Understanding the class‑level SAR confirms that the D‑Ala² modification is a key driver of high μ‑opioid receptor affinity, which is essential for selecting this analog in MOR‑focused research.
- [1] Liebmann, C., Szücs, M., Neubert, K., Hartrodt, B., Arold, H., & Barth, A. (1986). Opiate receptor binding affinities of some D-amino acid substituted β-casomorphin analogs. Peptides, 7(2), 195-199. View Source
